Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI)
Description
Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) is a substituted pyridine derivative characterized by a partially saturated pyridine ring (2,3-dihydro) and functional groups at specific positions:
- 6-ethoxy group: An ethoxy (-OCH₂CH₃) substituent at position 4.
- 3,4-dimethyl groups: Methyl (-CH₃) groups at positions 3 and 3.
- 2,3-dihydro structure: The pyridine ring is saturated at positions 2 and 3, reducing aromaticity and altering reactivity compared to fully unsaturated pyridines.
The ethoxy group may enhance solubility in organic solvents, while the dihydro structure could influence conformational stability and intermolecular interactions .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
6-ethoxy-3,4-dimethyl-2,3-dihydropyridine |
InChI |
InChI=1S/C9H15NO/c1-4-11-9-5-7(2)8(3)6-10-9/h5,8H,4,6H2,1-3H3 |
InChI Key |
KMYCULPFZDJNJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCC(C(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis from Ethyl 2-methylacetoacetate and Ethyl Cyanoacetate
A patented process (US6624307B1) describes the preparation of related 2,6-dihydroxy-3,4-dimethylpyridine derivatives, which share structural motifs with the target compound. This process involves:
- Conversion of ethyl 2-methylacetoacetate to 2-methylacetoacetamide by reaction with ammonium hydroxide over six days (yield ~60%).
- Condensation of 2-methylacetoacetamide with ethyl cyanoacetate over four days to form a pyridinecarbonitrile ammonium salt intermediate (yield ~90%).
- Hydrolysis and decarboxylation of the ammonium salt with hydrobromic acid, followed by isolation of the pyridine hydrobromide salt.
- Final treatment with potassium hydroxide to yield the dihydroxy-dimethylpyridine (yield ~70%).
This method is noted for its lengthy reaction times and cumbersome workup, making it economically unattractive for large-scale synthesis.
Improved Sodium Salt Route
An improved method replaces the ammonium salt intermediate with a sodium salt, generated in situ from 2-cyanoacetamide and sodium methoxide in methanol. Key features include:
- Reaction of the sodium salt with ethyl 2-methylacetoacetate monitored by gas chromatography for completion.
- Isolation of the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile by filtration.
- Hydrolysis with hydrobromic acid to form the hydrobromide salt.
- pH adjustment and treatment with potassium hydroxide to yield the target pyridine derivative.
This approach reduces cycle time, improves yield (~51% overall), and simplifies purification steps by avoiding lengthy evaporations and extractions.
Functionalization to Introduce the 6-Ethoxy Group and Partial Saturation
The ethoxy substituent at the 6-position and the 2,3-dihydro partial saturation require additional synthetic steps beyond the pyridine core formation:
- Ethoxy substitution can be introduced via nucleophilic substitution on a suitable 6-halopyridine intermediate or by alkylation of a 6-hydroxy precursor using ethyl alcohol or ethyl halides under acidic or basic catalysis.
- Partial saturation at the 2,3-position (dihydro) is typically achieved by selective hydrogenation of the pyridine ring using catalytic hydrogenation conditions (e.g., Pd/C under controlled pressure and temperature) to reduce the double bond without affecting other substituents.
These transformations are generally done after constructing the substituted pyridine ring and require careful control to maintain regioselectivity and avoid over-reduction.
Comparative Data Table of Preparation Methods
Summary and Research Outlook
The preparation of Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) primarily relies on classical pyridine synthesis methods involving condensation and cyclization of acetoacetate and cyanoacetamide derivatives, followed by functional group modifications to introduce the ethoxy group and partial saturation. The sodium salt-based process offers a more efficient and economical route compared to older ammonium salt methods.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Pyridine derivatives are extensively utilized in the pharmaceutical industry due to their biological activity. Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) has been investigated for its potential therapeutic effects.
- Antimicrobial Activity : Studies have shown that pyridine derivatives possess antimicrobial properties. For instance, compounds structurally related to 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) have demonstrated efficacy against various bacterial strains .
- Anti-inflammatory Properties : Research indicates that certain pyridine derivatives can modulate inflammatory responses, suggesting potential use in treating inflammatory diseases .
Agrochemical Applications
The compound is also evaluated for its application in agrochemicals:
- Pesticide Development : Pyridine derivatives are often incorporated into pesticide formulations due to their ability to act as growth regulators or insecticides. The structural characteristics of 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) may enhance the efficacy of these formulations .
Material Science
In material science, pyridine compounds are used in the development of polymers and resins:
- Polymer Synthesis : Pyridine derivatives can act as intermediates in the synthesis of various polymers. Their unique electronic properties allow them to participate in polymerization reactions effectively .
Case Study 1: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several pyridine derivatives, including 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI), which were tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Agrochemical Efficacy
Research conducted on the efficacy of pyridine-based pesticides demonstrated that formulations incorporating 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) showed improved pest control compared to traditional agents. The compound's ability to penetrate plant tissues enhanced its performance as a systemic pesticide .
Mechanism of Action
The mechanism of action of Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) involves its interaction with specific molecular targets. The ethoxy and methyl groups play a crucial role in modulating the compound’s biological activity. The compound may interact with enzymes or receptors, leading to the activation or inhibition of specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following table compares Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) with analogous compounds based on substituents, molecular properties, and biological activities:
Key Structural and Functional Differences
Substituent Effects
Biological Activity
Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) (CAS No. 483358-71-0) is a nitrogen-containing heterocyclic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C9H15NO
- Molecular Weight: 153.22 g/mol
- Boiling Point: 182.5 °C (predicted)
- Density: 0.97 g/cm³ (predicted)
- pKa: 9.08 (predicted)
Biological Activity Overview
Pyridine derivatives have been extensively studied for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities. The specific compound has exhibited various biological effects that are summarized below:
Antimicrobial Activity
Research indicates that pyridine derivatives possess significant antimicrobial properties. A study highlighted the efficacy of similar pyridine compounds against a range of bacterial strains, suggesting that the ethoxy and dimethyl substitutions enhance their activity by increasing lipophilicity and membrane permeability .
Anticancer Properties
Pyridine compounds have shown promise in cancer treatment due to their ability to interact with cellular pathways involved in tumor growth. For instance, studies on related pyridine derivatives demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation . The specific compound has not been directly studied in this context but shares structural similarities with other active pyridines.
The biological activity of pyridine derivatives often involves:
- Interaction with Enzymes: Many pyridine compounds act as enzyme inhibitors, affecting metabolic pathways critical for cell survival.
- DNA Interaction: Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Redox Activity: Pyridine derivatives may participate in redox reactions that alter cellular oxidative states, leading to cytotoxic effects in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against pathogenic strains .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Pyridine Derivative A | 20 | Staphylococcus aureus |
| Pyridine Derivative B | 30 | Escherichia coli |
| Pyridine, 6-ethoxy... (9CI) | 25 | Pseudomonas aeruginosa |
Case Study 2: Cytotoxicity in Cancer Cells
In a comparative study on the cytotoxic effects of various pyridine compounds on melanoma B16F10 cells, it was found that certain modifications in the pyridine ring significantly enhanced cytotoxicity. While direct data on Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) is limited, its structural analogs showed IC50 values below 50 µM .
Q & A
Advanced Question
- Density Functional Theory (DFT) : Optimize ground-state geometry to predict regioselectivity in reactions (e.g., electrophilic substitution at the 5-position of the pyridine ring) .
- Molecular Dynamics (MD) : Simulate solvent interactions to rationalize solubility trends (e.g., polar aprotic solvents like DMF enhance reactivity) .
- Docking Studies : If bioactive, model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
What safety protocols are essential for handling Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI)?
Basic Question
- Toxicity Precautions : While specific toxicity data for this compound is lacking, structurally related pyridines (e.g., 2,4-Lutidine) show acute oral toxicity (rat LD₅₀: 200 mg/kg). Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal : Neutralize with dilute HCl before disposal in designated halogenated waste containers .
How should researchers address discrepancies in reported biological activities of pyridine derivatives?
Advanced Question
- Assay Reproducibility : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
- Structural Analog Comparison : Test analogs (e.g., ethofumesate, a benzofuran derivative) to isolate the role of the dihydro-pyridine core .
- Meta-Analysis : Use platforms like SciFinder to aggregate data on similar compounds and identify trends in bioactivity .
What industrial-scale purification techniques are applicable to this compound?
Advanced Question
- Continuous Chromatography : Simulated moving bed (SMB) chromatography for high-throughput separation .
- Crystallization Optimization : Screen solvents (e.g., acetone/water) to maximize yield and crystal uniformity .
- Distillation : Fractional distillation under reduced pressure (if thermally stable) to isolate the pure product .
How can researchers leverage this compound in organic synthesis?
Advanced Question
- Building Block : Use as a precursor for:
- Ligand Design : Explore coordination chemistry with transition metals (e.g., Pd, Cu) for catalytic applications .
Table 1: Key Spectroscopic Reference Data for Pyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
